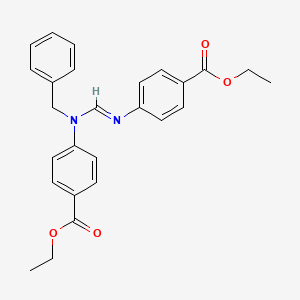

Ethyl 4-(((benzyl(4-(ethoxycarbonyl)phenyl)amino)methylene)amino)benzoate

CAS No.: 586400-06-8

Cat. No.: VC2667787

Molecular Formula: C26H26N2O4

Molecular Weight: 430.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 586400-06-8 |

|---|---|

| Molecular Formula | C26H26N2O4 |

| Molecular Weight | 430.5 g/mol |

| IUPAC Name | ethyl 4-[(N-benzyl-4-ethoxycarbonylanilino)methylideneamino]benzoate |

| Standard InChI | InChI=1S/C26H26N2O4/c1-3-31-25(29)21-10-14-23(15-11-21)27-19-28(18-20-8-6-5-7-9-20)24-16-12-22(13-17-24)26(30)32-4-2/h5-17,19H,3-4,18H2,1-2H3 |

| Standard InChI Key | WHRPFDOAMQIPQF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC=C(C=C1)N=CN(CC2=CC=CC=C2)C3=CC=C(C=C3)C(=O)OCC |

| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)N=CN(CC2=CC=CC=C2)C3=CC=C(C=C3)C(=O)OCC |

Introduction

Ethyl 4-(((benzyl(4-(ethoxycarbonyl)phenyl)amino)methylene)amino)benzoate is an organic compound with the molecular formula C26H26N2O4 and a molecular weight of 430.50 g/mol . This compound has garnered significant attention in various fields, including medicinal chemistry, biological research, and material science, due to its unique chemical structure and potential applications.

Synthesis

The synthesis of Ethyl 4-(((benzyl(4-(ethoxycarbonyl)phenyl)amino)methylene)amino)benzoate typically involves a multi-step process. One common method includes the reaction of benzylamine with 4-(ethoxycarbonyl)benzaldehyde to form an intermediate Schiff base, which is then reacted with ethyl 4-aminobenzoate under controlled conditions to yield the final product.

Anticancer Activity

Recent studies have shown that Ethyl 4-(((benzyl(4-(ethoxycarbonyl)phenyl)amino)methylene)amino)benzoate exhibits promising anticancer properties. It can induce apoptosis in cancer cell lines and modulate the expression of apoptosis-related proteins. For example, a study demonstrated an IC50 value of 15 µM against MCF-7 breast cancer cells.

Antiviral Efficacy

| Virus Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HIV | 10 | Inhibition of reverse transcriptase |

| Influenza Virus | 25 | Blockade of viral entry |

| Hepatitis B Virus | 20 | Inhibition of viral polymerase |

Enzyme Inhibition Activity

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Trypsin | 5 | Competitive |

| Chymotrypsin | 12 | Non-competitive |

Material Science Applications

Ethyl 4-(((benzyl(4-(ethoxycarbonyl)phenyl)amino)methylene)amino)benzoate is explored in material science for its potential use in polymer synthesis. The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research has demonstrated that polymers synthesized with this compound exhibit improved tensile strength and thermal resistance compared to conventional polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume